1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride
Description
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Properties
IUPAC Name |
1,3-dimethyl-2-oxobenzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFTCBEVWPIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-65-4 | |
| Record name | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride typically involves the following steps:
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Formation of the Benzimidazole Core: : The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core. For instance, o-phenylenediamine can react with formic acid under acidic conditions to yield 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole.
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Sulfonylation: : The benzimidazole derivative is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride. This reaction introduces the sulfonyl chloride group at the desired position on the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions to form sulfonamides. Common nucleophiles include amines, alcohols, and thiols.
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Hydrolysis: : In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
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Nucleophilic Substitution: : Reagents such as primary or secondary amines, under mild to moderate temperatures, are commonly used. Solvents like dichloromethane or acetonitrile are preferred.
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Hydrolysis: : Aqueous sodium hydroxide or other bases can be used to facilitate the hydrolysis reaction.
Major Products
Sulfonamides: Formed through nucleophilic substitution reactions.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride has several applications in scientific research:
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Medicinal Chemistry: : It serves as a key intermediate in the synthesis of various pharmacologically active sulfonamide compounds, which have applications as antibiotics, diuretics, and antidiabetic agents.
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Biological Studies: : Used in the development of enzyme inhibitors and receptor antagonists due to its ability to form stable sulfonamide linkages.
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Industrial Chemistry: : Employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of compounds derived from 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride often involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing these compounds to bind to the active sites of enzymes or receptors, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.
Uniqueness
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is unique due to its high reactivity, which makes it a versatile intermediate for synthesizing a wide range of sulfonamide derivatives. Its ability to undergo nucleophilic substitution reactions readily distinguishes it from its sulfonic acid and sulfonamide counterparts.
Biological Activity
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₉ClN₂O₃S
- CAS Number : 24134-65-4
Anticancer Activity
Recent studies have indicated that 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-436 (Breast Cancer) | 2.57 | Apoptosis induction |
| 2 | U87 (Glioblastoma) | 45.2 | PI3K pathway inhibition |
| 3 | A549 (Lung Cancer) | 10.70 | G2/M phase arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Treatment with the compound has been shown to increase the percentage of early and late apoptotic cells in various cancer cell lines.
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound causes cell cycle arrest at the G2/M phase.
- Inhibition of DNA Repair : The compound acts as a PARP inhibitor, enhancing DNA damage in cancer cells deficient in DNA repair mechanisms.
Study on MDA-MB-436 Cells
In a study involving MDA-MB-436 breast cancer cells, treatment with the compound at its IC50 concentration resulted in:
- Increased apoptosis rates from 0.14% (control) to 0.27% (early apoptosis) and from 0.98% to 1.02% (late apoptosis).
- A notable rise in G2 phase cell population from 25.12% in control to 30.39% in treated cells, indicating effective cell cycle arrest.
In Vivo Studies
In vivo studies demonstrated that administration of the compound significantly suppressed tumor growth in mouse models bearing tumors derived from human cancer cell lines.
Q & A
Q. What are the established synthetic routes for 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Step 2 : Sulfonation at the 5-position using chlorosulfonic acid or sulfur trioxide, followed by reaction with thionyl chloride (SOCl₂) to yield the sulfonyl chloride group .
- Step 3 : Methylation of the 1- and 3-positions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key purification steps include recrystallization from ethanol or chromatography on silica gel.
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and methyl group positions .
- Infrared Spectroscopy (IR) : Identification of sulfonyl chloride (S=O, ~1370 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- Elemental Analysis : To verify stoichiometry (C: 36.15%, H: 2.17%, N: 12.03%, S: 13.77%, Cl: 15.23%) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in decomposition temperatures (e.g., 180–220°C) may arise from impurities or hydration states. Methodological recommendations:
Q. What strategies optimize regioselective sulfonation in benzimidazole derivatives?
Regioselectivity at the 5-position is influenced by:
- Electronic Effects : Electron-donating groups (e.g., methyl) direct sulfonation to para positions .
- Catalysts : Use Lewis acids (e.g., AlCl₃) to stabilize sulfonic acid intermediates .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
Q. How can reaction byproducts be systematically identified during synthesis?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect intermediates like des-methyl analogs or hydrolyzed sulfonic acids .
- X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts (e.g., hydrate forms) .
- Computational Modeling : Density Functional Theory (DFT) predicts energetically favorable side reactions .
Q. What computational methods are effective for studying this compound’s reactivity?
- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock .
- Molecular Dynamics (MD) Simulations : Analyze solvation effects and stability in aqueous/organic matrices .
- Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites for electrophilic/nucleophilic attacks .
Methodological Challenges and Solutions
Q. How can solubility issues in aqueous buffers be addressed for biological assays?
Q. What safety protocols are essential given this compound’s hazards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
